phosphenous acid

Reduction potential Pulse radiolysis Electron transfer

Phosphenous acid (CAS 15460-68-1), systematically indexed in PubChem as CID 22497 with molecular formula HO2P, is the phosphinate (hypophosphite) anion—a monovalent phosphorus oxoanion and the conjugate base of phosphinic acid (hypophosphorous acid, H3PO2). This compound belongs to the phosphorus oxoacid family in oxidation state +1, structurally and functionally distinct from phosphite (oxidation state +3) and phosphate (oxidation state +5) species.

Molecular Formula HO2P
Molecular Weight 63.981 g/mol
CAS No. 15460-68-1
Cat. No. B1219783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephosphenous acid
CAS15460-68-1
Molecular FormulaHO2P
Molecular Weight63.981 g/mol
Structural Identifiers
SMILESOP=O
InChIInChI=1S/HO2P/c1-3-2/h(H,1,2)
InChIKeyGQZXNSPRSGFJLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphenous Acid (CAS 15460-68-1) for Sourcing & Procurement: Compound Identity, Class, and Key Differentiators


Phosphenous acid (CAS 15460-68-1), systematically indexed in PubChem as CID 22497 with molecular formula HO2P, is the phosphinate (hypophosphite) anion—a monovalent phosphorus oxoanion and the conjugate base of phosphinic acid (hypophosphorous acid, H3PO2) [1]. This compound belongs to the phosphorus oxoacid family in oxidation state +1, structurally and functionally distinct from phosphite (oxidation state +3) and phosphate (oxidation state +5) species [2]. Industrially, its sodium salt (NaH2PO2·H2O) is the predominant commercial form, widely deployed as a reducing agent in electroless plating, organic synthesis, and polymer production [3]. Significant nomenclature ambiguity exists: 'phosphenous acid' has historically been applied both to the HOPO tautomer (a σ2λ3 phosphorus species capable of oligomerization) and to the phosphinate ion; procurement specifications must therefore verify identity by CAS number and analytical confirmation of the H2PO2− species [1][2].

Identity verification: CAS 15460-68-1 confirms phosphinate (H2PO2−), not phosphite or phosphate.
Oxidation state +1: Distinct from phosphite (+3) and phosphate (+5)—critical for reduction mechanism and chemoselectivity.
Commercial form: Sodium salt monohydrate (NaH2PO2·H2O) is standard for electroless plating, synthesis, and polymer production.

Why Phosphenous Acid (CAS 15460-68-1) Cannot Be Interchanged with Other Phosphorus Oxyacid Reducing Agents


Phosphorus-based reducing agents are not functionally interchangeable. The hypophosphite ion (H2PO2−, P oxidation state +1) delivers fundamentally different reduction stoichiometry, electrode potential, and chemoselectivity compared to phosphite (HPO32−, P +3), and produces distinct co-deposit compositions in electroless plating relative to borohydride, formaldehyde, or glyoxylic acid systems [1]. Each reducing agent imposes specific constraints on bath pH, operating temperature, deposit alloy composition (Ni–P vs. Ni–B vs. pure Cu), and functional group tolerance in organic synthesis [2]. Substituting hypophosphite with a generic reducing agent without re-optimizing the process predictably results in altered plating rates, changed coating metallurgy, loss of chemoselectivity, or compromised bath stability [1][3]. The quantitative evidence below establishes where phosphenous acid/hypophosphite occupies a distinct performance envelope that no single alternative can replicate across all relevant dimensions.

vs Phosphite (P+3) Hypophosphite radical shows 0.2–0.3 V less negative reduction potential than phosphite radical. This difference may shift radical-mediated electron-transfer rates and alter synthetic outcomes.
vs Borohydride / Formaldehyde Hypophosphite acts as a four-electron reductant with distinct deposit composition (Ni–P vs Ni–B vs pure Cu). Bath pH, operating temperature, and alloy metallurgy must be re-optimized when substituting.
vs Glyoxylic Acid Hypophosphite offers faster plating speed but introduces nickel co-deposition. Microelectronic purity requirements may necessitate glyoxylic acid despite lower throughput.

Phosphenous Acid CAS 15460-68-1: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Reduction Potential of Hypophosphite Radical vs. Phosphite Radical: Quantified Stronger Reducing Power

In a direct head-to-head pulse radiolysis study, the hypophosphite-derived radical (PHO2−/•PHO2−) exhibited a reduction potential of −1.1 to −1.2 V vs. NHE, which is 0.2–0.3 V less negative than the phosphite-derived radical (PO3−/•PO32−) at −1.3 to −1.4 V vs. NHE [1]. This measured difference demonstrates that the hypophosphite radical is thermodynamically a stronger reductant than its phosphite counterpart. Furthermore, the hypophosphite radical decays by second-order kinetics with a rate constant 2k = 3.3 × 10⁹ M⁻¹ s⁻¹ and reacts with O2 at k = 1.6 × 10⁹ M⁻¹ s⁻¹, while the corresponding phosphite peroxyl radical oxidizes ascorbate and hydroquinone much more slowly [1].

Radical reduction potential
Head-to-head
−1.1 to −1.2 V vs NHE (hypophosphite radical) vs −1.3 to −1.4 V (phosphite radical)
Supports faster electron-transfer kinetics for hypophosphite.
Pulse radiolysis, aqueous; 0.2–0.3 V thermodynamic advantage.
Reduction potential Pulse radiolysis Electron transfer Phosphorus oxyanions

Functional Group Chemoselectivity in Reductive Amination: Hypophosphite vs. NaBH4 and H2/Pd-C

In catalyst-free reductive amination, sodium hypophosphite (NaH2PO2) demonstrated superior chemoselectivity: it selectively reduced imines while leaving nitro (NO2), cyano (CN), alkene (C=C), and benzyloxy (OBn) functional groups intact [1]. In contrast, classical reducing agents—H2 on Pd/C and NaBH4—did not exhibit comparable chemoselectivity and reduced multiple functional groups non-selectively [1]. The process also achieved an E-factor below 1, with phosphate byproducts that are safe and usable as agrochemical fertilizers [1]. NaH2PO2 functions as a four-electron reductant in this transformation, whereas NaBH4 acts as a hydride donor with different stoichiometry and selectivity [1].

Chemoselectivity
Head-to-head
Imine reduction selective; NO2, CN, C=C, OBn groups intact vs non-selective NaBH4 and H2/Pd-C.
May reduce protection/deprotection steps in multi-functional synthesis.
Catalyst-free reductive amination, E-factor below 1 reported.
Reductive amination Chemoselectivity Green chemistry Functional group tolerance

Electroless Copper Plating: Bath Stability and Deposition Rate—Sodium Hypophosphite vs. Formaldehyde

A systematic head-to-head comparison of electroless copper plating processes evaluated sodium hypophosphite and formaldehyde as reductants under identical experimental conditions [1]. The hypophosphite-based electrolyte demonstrated higher bath stability and a higher electroless deposition rate than the formaldehyde bath [1]. However, the deposit compositions differed substantially: formaldehyde produced nearly 100 wt% pure copper, while the hypophosphite bath yielded a Cu–Ni alloy containing 93.9 wt% copper and 6.1 wt% nickel (co-deposited from the nickel sulfate catalyst/activator) [1]. The formaldehyde-derived deposits exhibited finer grain structure, higher conductivity, greater tensile strength, and superior ductility compared to the hypophosphite-derived deposits, which displayed agglomerate morphology [1]. Additionally, hypophosphite baths can operate at lower pH (~6–9) compared to formaldehyde baths (pH >12), eliminating toxic formaldehyde vapor and reducing operational hazard [2].

Electroless Cu plating
Head-to-head
Higher bath stability, higher deposition rate; Cu–Ni alloy (93.9 wt% Cu) vs ~100 wt% Cu with formaldehyde.
Speed and stability gain accompanied by nickel co-deposition.
Agglomerate morphology; formaldehyde bath pH >12 required.
Electroless copper plating Bath stability Deposition rate Reducing agent comparison

Electroless Plating Interconnect: Sodium Hypophosphite vs. Glyoxylic Acid—Speed vs. Purity Trade-off

A 2023 IEEE conference study directly compared sodium hypophosphite and glyoxylic acid as environmentally friendly reducing agents for electroless plating interconnections in microelectronic packaging [1]. In static plating baths, the sodium hypophosphite system exhibited a faster plating speed; however, the necessary inclusion of nickel sulfate as a reactivator resulted in nickel co-deposition within the copper coating [1]. The glyoxylic acid system produced a flat coating with smaller grains, better uniformity, and pure copper without metallic impurities, but at the cost of slower plating speed and lower plating solution stability [1]. Under microfluidic channel conditions, solder joints from the hypophosphite system exhibited some voids/holes, whereas glyoxylic acid produced hole-free interconnect solder joints with spherical copper column morphology [1].

Plating interconnect
Head-to-head
Faster plating speed with hypophosphite, but Ni co-deposition and some void formation vs hole-free pure Cu with glyoxylic acid.
Throughput–purity trade-off in microelectronic plating.
Microfluidic conditions, IEEE ICEPT 2023 study.
Electroless plating Microelectronic packaging Glyoxylic acid Copper interconnect

Acidity Differentiation: Hypophosphorous Acid (pKa 0.89) vs. Phosphorous Acid (pKa ~2.0)

Hypophosphorous acid (phosphinic acid, H3PO2), the conjugate acid of the phosphenous acid/phosphinate anion, has a measured pKa of 0.89 ± 0.05, making it approximately 10–13 times more acidic than phosphorous acid (H3PO3, pKa ~2.0) and significantly more acidic than phosphoric acid (H3PO4, pKa1 2.2) [1][2]. Despite bearing three hydrogen atoms, hypophosphorous acid is monoprotic—only the hydroxyl proton is acidic, while the two P–H hydrogens are non-acidic [1]. This strong monoprotic acidity, combined with the presence of two reducing P–H bonds, is unique among the common phosphorus oxoacids and directly influences solution-phase reactivity, salt formation, and buffer compatibility in plating and synthesis applications [1].

Acid strength
Cross-study
pKa 0.89 ± 0.05 (monoprotic) vs ~2.0 for phosphorous acid.
Supports lower pH operation in plating and reaction media.
Aqueous, 25 °C; approximately 10–20× stronger acid.
Acid dissociation constant pKa Phosphorus oxoacids Monoprotic acid

Standard Reduction Potential and Four-Electron Reduction Capacity vs. Alternative Reductants

The hypophosphite ion has a standard reduction potential of −1.82 V vs. SHE for the half-reaction H2PO2− + e− ⇌ P + 2 OH−, positioning it as a thermodynamically strong reductant capable of reducing Ni2+, Cu2+, and other metal ions to their metallic state [1]. Sodium hypophosphite functions as a four-electron reductant in electroless processes—distinct from sodium borohydride (which delivers hydride equivalents) and formaldehyde (a two-electron reductant)—enabling the overall reaction 2 H2PO2− + Ni2+ + 2 H2O → 2 H3PO3 + Ni + 2 H2 [2]. In electroless nickel plating, hypophosphite-based baths yield Ni–P alloy deposits with tunable phosphorus content ranging from 2 to 14 wt%, directly correlating with corrosion resistance and hardness; borohydride-based baths yield Ni–B alloys (typically 5–6 wt% B, 94–95 wt% Ni) with different mechanical and tribological properties [3]. The hypophosphite bath operates stably at pH 4–9 and 30–95 °C, whereas NaBH4-based alkaline baths require pH >12 to prevent spontaneous decomposition [3].

Standard potential
Class-level
E° −1.82 V vs SHE; four-electron reductant; Ni–P deposit (2–14 wt% P) vs Ni–B (5–6 wt% B) from borohydride.
Distinct reduction mechanism and alloy output from hydride donors.
Broad operational pH 4–9; requires bath re-engineering if switching.
Standard electrode potential Four-electron reductant Electroless nickel Thermodynamics

Phosphenous Acid CAS 15460-68-1: Evidence-Backed Application Scenarios for Procurement and Research


Electroless Nickel-Phosphorus (Ni–P) Plating for Corrosion and Wear Protection

When the application requires electroless nickel coatings with phosphorus content tunable between 2 and 14 wt% for corrosion resistance and hardness control, hypophosphite-based baths are the established industrial standard [1]. The four-electron reduction capacity of H2PO2− enables autocatalytic Ni deposition at pH 4–9 and 30–95 °C without the extreme alkalinity (pH >12) required by borohydride baths, which would otherwise produce Ni–B rather than Ni–P alloys [1]. This is the dominant use case for hypophosphite salts in surface engineering, automotive, and aerospace industries [1].

Chemoselective Reductive Amination in Pharmaceutical Intermediate Synthesis

For synthesizing secondary and tertiary amines from carbonyl compounds where the substrate bears additional reducible groups (nitro, cyano, alkene, benzyloxy), NaH2PO2 provides selective imine reduction without affecting these sensitive functionalities—a chemoselectivity profile that NaBH4 and H2/Pd-C cannot match [2]. The process operates catalyst-free and achieves an E-factor below 1, with phosphate byproducts compatible with fertilizer applications, aligning with green chemistry metrics for pharmaceutical manufacturing [2].

Eco-Friendly Electroless Copper Plating Where Formaldehyde Elimination Is Mandated

In jurisdictions with stringent occupational exposure limits for formaldehyde or where toxic vapor management is cost-prohibitive, sodium hypophosphite offers a viable alternative for electroless copper plating with higher bath stability and deposition rate than formaldehyde-based systems [3]. Users must accept co-deposition of approximately 6 wt% nickel in the copper film, which may be acceptable or even beneficial for certain interconnect or barrier-layer applications, but disqualifies hypophosphite where metallurgical-grade pure copper is non-negotiable [3].

High-Throughput Electroless Plating Where Speed and Bath Longevity Outweigh Purity Requirements

When production throughput and plating bath service life are the primary cost drivers—and minor nickel co-deposition is tolerable—sodium hypophosphite outperforms glyoxylic acid systems on plating speed and bath stability [4]. This scenario is common in general industrial metallization where the electrical and mechanical requirements do not mandate void-free, ultra-high-purity copper as required in advanced microelectronic packaging [4].

Application
Selection Property
Validation Focus
Electroless Ni–P plating
P content tunability (2–14 wt%), broad pH 4–9 operation
Corrosion resistance, hardness, and Ni–P alloy verification
Chemoselective reductive amination
Imine-selective reduction with nitro, cyano, alkene, OBn group tolerance
Functional group preservation and catalyst-free processing
Eco-friendly electroless Cu plating
Formaldehyde-free operation, higher bath stability
Cu–Ni alloy co-deposition acceptance (~6 wt% Ni) and deposit morphology
High-throughput electroless plating
Faster plating speed, longer bath life
Ni co-deposition tolerance for general metallization
Quote Request

Request a Quote for phosphenous acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.